4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H39ClN4O5S2 and its molecular weight is 611.21. The purity is usually 95%.
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Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, receptor binding affinities, and potential therapeutic applications derived from recent studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H34ClFN4O3S2
- Molecular Weight : Approximately 569.15 g/mol
- CAS Number : 1321738-79-7
The structure includes a benzamide moiety, an azepane ring, and a sulfonyl group, which contribute to its biological activity. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in various biological assays.
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains. The following table summarizes the antimicrobial activity of related compounds:
Compound Name | Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|---|
Benzothiazole Derivative | Staphylococcus aureus | 14 | 64 |
Benzothiazole Derivative | Bacillus subtilis | 16 | 32 |
Benzothiazole Derivative | Candida albicans | 15 | 64 |
These results suggest that the presence of the benzothiazole structure may enhance antibacterial efficacy, particularly against Gram-positive bacteria .
Receptor Binding Affinity
Research on similar compounds has highlighted their binding affinities to various receptors. For example, a study on related benzamide derivatives demonstrated high affinities for dopamine D4 receptors, with IC50 values as low as 0.057 nM. Such affinities indicate potential applications in treating neurological disorders .
Case Studies
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Antibacterial Activity Assessment :
A study conducted on a related compound demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria. The findings showed that while the compound was effective against S. aureus and B. subtilis, it exhibited limited activity against E. coli and Pseudomonas aeruginosa. The results are summarized in the following table:These findings highlight the compound's potential as an antimicrobial agent .Organism Inhibition Zone (mm) MIC (µg/mL) E. coli 8 1024 Pseudomonas aeruginosa 8 1024 Staphylococcus aureus 14 64 Bacillus subtilis 16 32 Candida albicans 15 64 -
Fluorescent Sensor Application :
Similar compounds have been explored for their use as fluorescent sensors for metal ion detection, indicating a broader application spectrum beyond traditional antimicrobial uses. These studies suggest that modifications in the structure can lead to enhanced sensitivity and specificity for detecting ions like Al³⁺ and Zn²⁺.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O5S2.ClH/c1-5-30(6-2)19-20-32(28-29-25-23(36-3)15-16-24(37-4)26(25)38-28)27(33)21-11-13-22(14-12-21)39(34,35)31-17-9-7-8-10-18-31;/h11-16H,5-10,17-20H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNEWNLLZLYTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.